molecular formula C17H18N2O2 B604739 4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol CAS No. 874592-14-0

4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol

Cat. No.: B604739
CAS No.: 874592-14-0
M. Wt: 282.34g/mol
InChI Key: YZTPEURXKIGGQF-UHFFFAOYSA-N
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Description

“4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol” is a chemical compound. It has a molecular weight of 310.48 . The compound is stored at room temperature and is in the form of a powder . The compound’s IUPAC name is 4-(4-amino-3-isopropyl-5-methylbenzyl)-2-isopropyl-6-methylphenylamine .


Molecular Structure Analysis

The compound contains a total of 44 bonds, including 21 non-H bonds, 12 multiple bonds, 4 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 secondary amine (aromatic), and 1 aromatic hydroxyl .


Physical And Chemical Properties Analysis

The compound is a powder stored at room temperature . It has a melting point of 73-74 degrees Celsius . The compound’s IUPAC name is 4-(4-amino-3-isopropyl-5-methylbenzyl)-2-isopropyl-6-methylphenylamine .

Scientific Research Applications

4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol is widely used in scientific research as a reagent in various chemical reactions. It has been used to synthesize a variety of compounds, including heterocyclic compounds, natural products, and pharmaceuticals. It has also been used as a catalyst in the synthesis of polymers and as a ligand in coordination chemistry. In addition, this compound has been used in the synthesis of fluorescent dyes and in the preparation of materials for medical and industrial applications.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors

Mode of Action

These interactions can lead to changes in the conformation or activity of the target, which can affect various biological processes .

Biochemical Pathways

Based on its structural similarity to other compounds, it may be involved in various cellular processes such as signal transduction, gene expression, and metabolic pathways . The downstream effects of these changes can include alterations in cell growth, differentiation, and survival .

Pharmacokinetics

For example, its absorption can be affected by its solubility in aqueous and lipid environments, its distribution can be influenced by its size and charge, and its metabolism and excretion can be affected by its chemical stability and interactions with metabolic enzymes .

Result of Action

Based on its potential targets and mode of action, it may have effects such as altering enzyme activity, modulating signal transduction pathways, and affecting gene expression . These changes can have various effects on cellular functions and behaviors.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the presence of metabolic enzymes that can modify the compound . These factors can affect the compound’s ability to reach its targets, its interactions with its targets, and its overall biological activity.

Advantages and Limitations for Lab Experiments

The advantages of 4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol for use in laboratory experiments include its low cost, its wide availability, and its ability to act as a catalyst in various reactions. Its low cost makes it an attractive choice for research, while its wide availability makes it easy to obtain. In addition, its ability to act as a catalyst makes it useful for synthesizing a variety of compounds.
The main limitation of this compound for use in laboratory experiments is its lack of specificity. It is not able to distinguish between different molecules, meaning that it may react with molecules that are not intended targets. This can lead to unwanted side reactions and can make it difficult to obtain the desired product.

Future Directions

Future research on 4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol should focus on further elucidating its biochemical and physiological effects, as well as its potential applications in drug design and development. In addition, further research should be conducted to explore its potential as a ligand in coordination chemistry and its ability to interact with proteins involved in cell signaling pathways. Finally, further research should be conducted to explore its potential as a catalyst in the synthesis of polymers and other materials.

Synthesis Methods

4-Amino-2-methyl-6-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenol can be synthesized by the reaction of 4-amino-2-methylphenol and 5-(propan-2-yl)-1,3-benzoxazole in the presence of an acid catalyst. This reaction takes place in a two-step process, with the first step involving the formation of an intermediate compound and the second step involving the formation of the desired product. The reaction can be carried out in either an aqueous or organic solvent, depending on the desired yield and purity of the product.

Safety and Hazards

The compound has been assigned the GHS08 and GHS09 pictograms, indicating that it may cause damage to organs through prolonged or repeated exposure and is harmful to aquatic life with long-lasting effects .

Properties

IUPAC Name

4-amino-2-methyl-6-(5-propan-2-yl-1,3-benzoxazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-9(2)11-4-5-15-14(7-11)19-17(21-15)13-8-12(18)6-10(3)16(13)20/h4-9,20H,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZTPEURXKIGGQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC(=C3)C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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